molecular formula C19H15N5O7S B11220901 2-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11220901
M. Wt: 457.4 g/mol
InChI Key: HOOPSWOOEFWLIP-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. This compound is characterized by its unique structure, which includes a benzamide moiety, a nitrophenyl group, and a thieno[3,4-c]pyrazole ring system. The presence of multiple functional groups, such as nitro and amide groups, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-methylbenzoic acid to form 2-methyl-3-nitrobenzoic acid.

    Amidation: Conversion of 2-methyl-3-nitrobenzoic acid to its corresponding benzamide derivative.

    Formation of Thieno[3,4-c]pyrazole Ring: Cyclization of the benzamide derivative with appropriate reagents to form the thieno[3,4-c]pyrazole ring system.

    Introduction of Nitro Group: Nitration of the phenyl ring to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products Formed

    Aminated Derivatives: Reduction of nitro groups to amino groups.

    Halogenated Derivatives: Substitution of hydrogen atoms with halogens.

    Oxidized Derivatives: Introduction of carbonyl or hydroxyl groups.

Scientific Research Applications

2-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thieno[3,4-c]pyrazole ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-nitrophenol
  • 4-nitrophenyl isocyanate
  • 2-methyl-3-nitroanisole

Uniqueness

2-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. The presence of both nitro and amide groups, along with the thieno[3,4-c]pyrazole ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H15N5O7S

Molecular Weight

457.4 g/mol

IUPAC Name

2-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H15N5O7S/c1-11-14(3-2-4-17(11)24(28)29)19(25)20-18-15-9-32(30,31)10-16(15)21-22(18)12-5-7-13(8-6-12)23(26)27/h2-8H,9-10H2,1H3,(H,20,25)

InChI Key

HOOPSWOOEFWLIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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